![molecular formula C13H11N3O3S2 B2655499 N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide CAS No. 692260-15-4](/img/structure/B2655499.png)

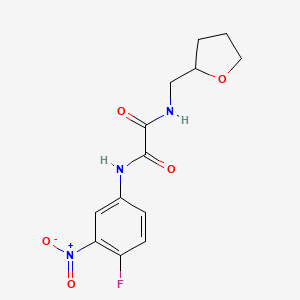

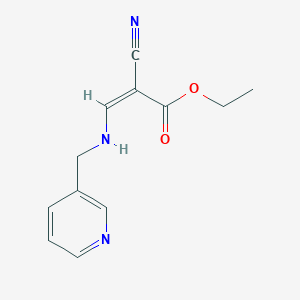

N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide” were not found, there are general methods for synthesizing aryl (thieno [2,3-b]quinolin-2-yl)methanone and 2- (2-aroyl-2,3-dihydrothieno [2,3-b]quinolin-3-yl)-1-arylethanone derivatives . These methods involve a sequential multi-component reaction from readily available starting materials . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Aplicaciones Científicas De Investigación

Metal Mediated Inhibition of Enzymes

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a critical enzyme involved in protein synthesis and regulation. These inhibitors, including compounds similar to N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, exhibit varying potencies against different metal forms of the enzyme, highlighting the importance of metal interactions in their mechanism of action (Huang et al., 2006).

Remote Sulfonylation in Organic Synthesis

The remote sulfonylation of aminoquinolines, a process relevant to the chemical family of N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, has been developed using sodium sulfinates. This method highlights the synthesis of environmentally friendly byproducts and the creation of less odorous and more sustainable chemical processes (Xia et al., 2016).

Photo-induced Synthesis of Sulfonohydrazides

The photo-induced, catalyst-free synthesis of (2-oxoindolin-3-yl)methanesulfonohydrazides, a process that could potentially be applied to the synthesis of N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, demonstrates an innovative approach to incorporating sulfonyl groups into molecules under mild conditions without metal catalysts (Zhou et al., 2016).

Corrosion Inhibition

Sulfonamide derivatives have shown significant potential as corrosion inhibitors for metals. Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, similar in functional groups to N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, reveal their effectiveness in protecting mild steel against corrosion in acidic media. This application is crucial for extending the lifespan of metal components in industrial systems (Olasunkanmi et al., 2016).

Anticancer Activity

The structural modification of quinoline compounds, akin to N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, has been explored for antitumor activity. Research shows that certain amsacrine analogs, including those with quinoline systems, have potential anticancer properties, indicating the importance of the acridine moiety in their biological activity (Chilin et al., 2009).

Propiedades

IUPAC Name |

N'-methylsulfonylthieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S2/c1-21(18,19)16-15-12(17)11-7-9-6-8-4-2-3-5-10(8)14-13(9)20-11/h2-7,16H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPLLWWUXYWFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)

![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)

![4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655439.png)